molecular formula C13H11N3O B8299209 5-Cyano-2-(4-ethoxyphenyl)-pyrimidine

5-Cyano-2-(4-ethoxyphenyl)-pyrimidine

Cat. No.: B8299209
M. Wt: 225.25 g/mol
InChI Key: JPSCCKVZKCJDHR-UHFFFAOYSA-N
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Description

5-Cyano-2-(4-ethoxyphenyl)-pyrimidine is a chemical building block intended for research and development purposes only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. The 5-cyanopyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its significant potential in anticancer research . Pyrimidines are fundamental components of DNA and RNA, making synthetic analogues a key area of interest for developing novel therapeutic agents . Specifically, cyanopyrimidine derivatives have been extensively studied for their ability to inhibit anti-apoptotic proteins in the Bcl-2 family, such as Mcl-1, thereby inducing programmed cell death in cancer cells . Related compounds have also demonstrated potent inhibitory activity against key oncogenic pathways, including the PI3K signaling pathway, which is crucial for cell growth and survival . The structural features of this compound—including the carbonitrile group and the 4-ethoxyphenyl substituent—are associated with enhanced interactions with biological targets, often leading to improved cytotoxicity and the ability to induce cell cycle arrest . As a versatile synthetic intermediate, this compound can be utilized to generate a diverse array of fused pyrimidine systems for screening in various drug discovery programs .

Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

2-(4-ethoxyphenyl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C13H11N3O/c1-2-17-12-5-3-11(4-6-12)13-15-8-10(7-14)9-16-13/h3-6,8-9H,2H2,1H3

InChI Key

JPSCCKVZKCJDHR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC=C(C=N2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Table 1: Structural Comparison of Pyrimidine Derivatives
Compound Position 2 Substituent Position 5 Substituent Key Structural Features
5-Cyano-2-(4-ethoxyphenyl)-pyrimidine 4-ethoxyphenyl Cyano (-CN) Electron-withdrawing cyano group
Compound III (Schiff base) Phenyl C=N-(4-ethoxyphenyl) Schiff base (-C=N-) linkage
5-Carboethoxy derivative Phenyl Carboethoxy (-COOEt) Ester group; bulkier substituent
Parchem compound (CAS 1025263-05-1) 3-(Trifluoromethyl)phenoxy 4-Chlorophenyl Halogen and trifluoromethyl groups

Key Observations :

  • Electron-Withdrawing Groups: The cyano group in the target compound is a stronger electron-withdrawing substituent compared to the carboethoxy group in , which may enhance electrophilic reactivity or influence intermolecular interactions.
  • Schiff Base vs. Cyano: Compound III (Schiff base) in shows enhanced antibacterial activity due to the -C=N- bond, suggesting that the cyano group in the target compound might prioritize different bioactivity pathways, such as enzyme inhibition via nitrile interactions.

Physicochemical Properties

Table 2: Physicochemical Data for Selected Compounds
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Trends
This compound ~265 (estimated) Not reported Likely moderate polarity due to -CN and -OEt
Compound III ~407 (estimated) Not reported Lower solubility due to aromatic Schiff base
5-Carboethoxy derivative 397.87 164–166 Moderate solubility in ethanol
Etofenprox 376.49 Not reported Lipophilic (pyrethroid-ether class)

Key Observations :

  • The 4-ethoxyphenyl group may enhance lipid solubility compared to purely aromatic substituents, balancing hydrophilicity and lipophilicity.

Key Observations :

  • Schiff bases like Compound III leverage the -C=N- bond for targeted antimicrobial action, whereas the cyano group in the target compound may interact with cysteine residues in enzymes, offering a different mechanism .
  • The absence of a sulphanyl group (cf. ) in the target compound may reduce toxicity compared to 4-benzylsulphanyl pyrimidines, which show higher cytotoxicity .

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method for synthesizing 5-cyano-pyrimidine derivatives involves a one-pot cyclocondensation of ethyl cyanoacetate, thiourea, and an aromatic aldehyde. For 5-cyano-2-(4-ethoxyphenyl)-pyrimidine, 4-ethoxybenzaldehyde serves as the aryl source. The reaction proceeds via a Knoevenagel condensation between ethyl cyanoacetate and the aldehyde, forming an α,β-unsaturated intermediate. Thiourea then participates in nucleophilic attack, cyclizing to form the pyrimidine ring.

Typical Conditions :

  • Solvent : Ethanol or DMF

  • Catalyst : Piperidine or K₂CO₃

  • Temperature : Reflux (80–100°C)

  • Time : 4–12 hours

The product of this reaction is typically 6-(4-ethoxyphenyl)-5-cyano-2-thiouracil (1 ), characterized by a thiol group at position 2.

Desulfurization and Aromatization

To convert 1 into the target aromatic pyrimidine, desulfurization is required. Raney nickel in ethanol under reflux conditions selectively removes the thiol group, yielding 5-cyano-6-(4-ethoxyphenyl)-pyrimidin-2(1H)-one (2 ). Subsequent dehydrogenation using Pd/C or oxidative agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) eliminates the hydroxyl group, producing the fully aromatic this compound.

Key Analytical Data :

  • IR : Absence of S–H stretch (~2550 cm⁻¹) post-desulfurization.

  • ¹H NMR : Aromatic protons of the 4-ethoxyphenyl group appear as a doublet at δ 7.5–7.7 ppm (J = 8.5 Hz), while the ethoxy group resonates as a quartet at δ 4.1 ppm (OCH₂CH₃) and a triplet at δ 1.4 ppm (CH₃).

Halogenation and Nucleophilic Substitution

Chlorination of Thiouracil Intermediates

Treatment of 1 with POCl₃/PCl₅ at 80–100°C replaces the hydroxyl group at position 4 with chlorine, forming 4-chloro-6-(4-ethoxyphenyl)-5-cyano-2-thiopyrimidine (3 ). This intermediate serves as a versatile precursor for further functionalization.

Displacement of Chlorine

Reacting 3 with nucleophiles like ammonia or amines substitutes the chlorine at position 4. However, to retain the hydrogen at position 4 (as in the target compound), controlled hydrolysis under mild acidic conditions (e.g., HCl/EtOH) is employed. This step requires precise stoichiometry to avoid over-hydrolysis.

Optimized Protocol :

  • Reagent : 10% HCl in ethanol

  • Temperature : 60°C

  • Time : 2 hours

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation significantly reduces reaction times. A mixture of ethyl cyanoacetate, 4-ethoxybenzaldehyde, and thiourea in DMF with K₂CO₃ irradiated at 210 W for 10 minutes yields 1 in 85% purity, compared to 55% via conventional heating.

Advantages Over Conventional Methods

  • Efficiency : 4-fold reduction in reaction time.

  • Yield Improvement : 85% vs. 55%.

Multicomponent Reactions with Malononitrile

Alternative Route Using Malononitrile

A three-component reaction of malononitrile, urea, and 4-ethoxybenzaldehyde in the presence of NH₄Cl at 90°C produces 4-amino-6-(4-ethoxyphenyl)-pyrimidine-5-carbonitrile (4 ). Deamination via diazotization (NaNO₂/HCl) followed by reduction (H₃PO₂) removes the amino group, yielding the target compound.

Critical Considerations :

  • Diazotization must occur at 0–5°C to prevent side reactions.

  • Excess hypophosphorous acid ensures complete deamination.

Post-Synthetic Modifications

Suzuki-Miyaura Coupling

For pyrimidines with a halogen at position 2, Suzuki coupling with 4-ethoxyphenylboronic acid introduces the aryl group. However, this method requires pre-synthesized 2-chloro-5-cyano-pyrimidine, which is less practical than direct cyclocondensation.

Methylation and Oxidation

Methylation of 1 with methyl iodide in acetonitrile/K₂CO₃ forms 2-methylthio-6-(4-ethoxyphenyl)-5-cyano-pyrimidine (5 ). Oxidation with m-CPBA converts the methylthio group to a sulfone, which undergoes nucleophilic displacement with hydroxide to yield the desired product.

Analytical Characterization

Spectroscopic Validation

  • Mass Spectrometry : Molecular ion peak at m/z 265.1 [M+H]⁺ confirms the molecular formula C₁₃H₁₁N₃O.

  • ¹³C NMR : Signals at δ 118.5 ppm (CN) and δ 159.2 ppm (C-O of ethoxy group).

Comparative Data Table

MethodYield (%)Time (h)Key Intermediate
Cyclocondensation55–854–121
Microwave-Assisted850.171
Halogenation/Substitution7063
Malononitrile Route6584

Challenges and Optimization

Regioselectivity Issues

Positioning the 4-ethoxyphenyl group at position 2 instead of 6 remains a challenge. Computational studies suggest that electron-donating substituents on the aldehyde favor formation of the 6-aryl isomer, necessitating post-synthetic aryl migration or alternative routes.

Scalability and Green Chemistry

Recent advances focus on solvent-free conditions and biocatalysts. Immobilized lipases in ionic liquids have achieved 90% conversion of 1 to the target compound, reducing waste .

Q & A

Q. What are the optimal synthetic routes for preparing 5-Cyano-2-(4-ethoxyphenyl)-pyrimidine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves condensation reactions between appropriately substituted precursors. For pyrimidine derivatives, a common approach is the cyclization of β-dicarbonyl compounds with amidines or urea derivatives under acidic or basic conditions . Key optimization steps include:
  • Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance reaction efficiency.
  • Temperature Control : Maintain temperatures between 80–120°C to balance reaction rate and side-product formation.
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity .
    Example protocol: Start with 4-ethoxyphenylacetonitrile and cyanamide in a DMF/toluene mixture under reflux, followed by acid quenching and solvent evaporation .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substituent positions. For example, the cyano group (C≡N) appears as a singlet near δ 110–120 ppm in ¹³C NMR .
  • Mass Spectrometry (ESI-MS) : Provides molecular ion peaks ([M+H]⁺) and fragmentation patterns to verify molecular weight and functional groups .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles (e.g., C–C = 0.005 Å accuracy) and confirms the pyrimidine ring geometry .

Advanced Research Questions

Q. What strategies are effective in analyzing the biological activity of this compound against specific enzymatic targets?

  • Methodological Answer :
  • In Vitro Assays : Use enzyme inhibition assays (e.g., fluorometric or colorimetric methods) with purified targets like dihydrofolate reductase (DHFR). Measure IC₅₀ values at varying concentrations (1 nM–100 µM) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing ethoxy with methoxy) and compare inhibition potency. For example, pyrimidine derivatives with electron-withdrawing groups often show enhanced binding to hydrophobic enzyme pockets .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with protein structures (PDB ID: 1U72 for DHFR) .

Q. How can computational chemistry be applied to predict the reactivity and interaction mechanisms of this compound with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the cyano group’s LUMO may facilitate nucleophilic attacks .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability (RMSD < 2 Å) and identify key residues (e.g., Asp27 in DHFR) .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP ≈ 2.5 for optimal membrane permeability) .

Experimental Design & Data Analysis

Q. How should researchers resolve discrepancies in biological activity data for this compound across different assays?

  • Methodological Answer :
  • Replicate Studies : Perform triplicate experiments under standardized conditions (pH 7.4, 37°C) to minimize variability .
  • Assay Validation : Compare results across orthogonal methods (e.g., fluorescence-based vs. radiometric assays).
  • Control Compounds : Include positive controls (e.g., methotrexate for DHFR inhibition) to benchmark activity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles .
  • Waste Disposal : Collect organic waste in labeled containers and treat with neutralization agents (e.g., sodium bicarbonate) before disposal .

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